2-Amino-5-methoxyphenol Hydrochloride
Overview
Description
2-Amino-5-methoxyphenol Hydrochloride is an organic compound with the molecular formula C7H10ClNO2. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a methoxy group at the fifth position on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methoxyphenol Hydrochloride typically involves the nitration of 2-methoxyphenol, followed by reduction and subsequent conversion to the hydrochloride salt. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield 2-Amino-5-methoxyphenol. Finally, the amino compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methoxyphenol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The amino and methoxy groups on the benzene ring make the compound susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder or tin chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino or alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Amino-5-methoxyphenol Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxyphenol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the compound’s ability to undergo electrophilic aromatic substitution reactions allows it to interact with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
2-Amino-5-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
5-Amino-2-methoxyphenol: Similar structure but with the amino and methoxy groups at different positions.
2-Amino-4-methoxyphenol: Similar structure but with the methoxy group at the fourth position.
Uniqueness: 2-Amino-5-methoxyphenol Hydrochloride is unique due to the specific positioning of the amino and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties. This unique arrangement allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
IUPAC Name |
2-amino-5-methoxyphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,9H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJIQOBYRBTOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480591 | |
Record name | 2-Amino-5-methoxyphenol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39547-15-4 | |
Record name | 2-Amino-5-methoxyphenol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-methoxyaniline Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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